6-hydroxy-4-{[(3-methoxyphenyl)amino]methyl}-7-methyl-2H-chromen-2-one
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Overview
Description
6-hydroxy-4-{[(3-methoxyphenyl)amino]methyl}-7-methyl-2H-chromen-2-one is a synthetic compound belonging to the coumarin family Coumarins are a class of organic compounds characterized by a benzene ring fused to an α-pyrone ring
Mechanism of Action
Target of Action
Coumarin derivatives, to which this compound belongs, have been extensively studied for their diverse biological activities . They have been found to interact with a variety of targets, including enzymes, receptors, and cellular structures, contributing to their wide-ranging pharmacological effects.
Mode of Action
Coumarin derivatives are known to interact with their targets in various ways, often leading to changes in cellular processes . For instance, some coumarins can inhibit enzymes, modulate receptor activity, or interfere with cellular structures, thereby altering the normal functioning of cells.
Biochemical Pathways
Coumarin derivatives are known to influence a variety of biochemical pathways . For example, they have been found to modulate the activity of enzymes involved in inflammation, coagulation, and cellular proliferation, among others.
Pharmacokinetics
Coumarin derivatives are generally well absorbed and widely distributed in the body . They are metabolized primarily in the liver, often through conjugation reactions catalyzed by specific enzymes known as UDP-glucuronosyltransferases . The metabolites are then excreted via the kidneys.
Result of Action
Coumarin derivatives are known to exert a variety of effects at the molecular and cellular levels . For instance, they can inhibit cellular proliferation, induce apoptosis, modulate immune responses, and exert anti-inflammatory effects, among others.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-hydroxy-4-{[(3-methoxyphenyl)amino]methyl}-7-methyl-2H-chromen-2-one typically involves multi-step reactions. One common method includes the alkylation of 7-hydroxy-4-methyl coumarin with propargyl bromide in dry acetone and anhydrous potassium carbonate at 50°C, followed by reaction with various sodium azides . Another method involves the reaction of 7-hydroxy-4-methyl coumarin with ethyl-6-bromohexanoate in the presence of anhydrous potassium carbonate in dry DMF .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the principles of green chemistry, such as using green solvents and catalysts, are often applied to optimize the synthesis process .
Chemical Reactions Analysis
Types of Reactions
6-hydroxy-4-{[(3-methoxyphenyl)amino]methyl}-7-methyl-2H-chromen-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones.
Reduction: Reduction reactions can convert it into dihydro derivatives.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the hydroxyl and amino groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium azide .
Major Products
The major products formed from these reactions include quinones, dihydro derivatives, and various substituted coumarins .
Scientific Research Applications
6-hydroxy-4-{[(3-methoxyphenyl)amino]methyl}-7-methyl-2H-chromen-2-one has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its anticoagulant properties, similar to other coumarins like warfarin.
Industry: Utilized in the development of fluorescent materials and sensors.
Comparison with Similar Compounds
Similar Compounds
7-hydroxy-4-methyl coumarin: A precursor in the synthesis of the target compound.
4-hydroxycoumarin: Known for its anticoagulant properties.
7-amino-4-methylcoumarin: Used as a fluorescent probe in biochemical assays.
Uniqueness
6-hydroxy-4-{[(3-methoxyphenyl)amino]methyl}-7-methyl-2H-chromen-2-one is unique due to its specific substitution pattern, which imparts distinct biological and chemical properties. Its combination of hydroxyl, methoxy, and amino groups makes it a versatile compound for various applications .
Properties
IUPAC Name |
6-hydroxy-4-[(3-methoxyanilino)methyl]-7-methylchromen-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO4/c1-11-6-17-15(9-16(11)20)12(7-18(21)23-17)10-19-13-4-3-5-14(8-13)22-2/h3-9,19-20H,10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OYDHVCFLCLJGEV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1O)C(=CC(=O)O2)CNC3=CC(=CC=C3)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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